Cas no 87-59-2 (2,3-Dimethylaniline)

2,3-Dimethylaniline structure
2,3-Dimethylaniline structure
2,3-Dimethylaniline
87-59-2
C8H11N
121.179641962051
MFCD00007732
34424
6893

2,3-Dimethylaniline Properties

Names and Identifiers

    • 2,3-Dimethylbenzenamine
    • 2,3-Xylidine
    • 2,3-Dimethylaniline
    • 2,3-DIETHOXY BENZALDEHYDE
    • 2,3-dimethyl-aniline
    • 2,3-dimethylphenylamine
    • 2,3-XYLIDENE
    • 2,3-Xylylamine
    • 3-AMINO-O-XYLENE
    • CN-CBL
    • ortho-xylidine
    • o-Xylidine
    • VIC-O-XYLIDINE
    • 2,3-Dimethylbenzenamine (ACI)
    • 2,3-Xylidine (8CI)
    • Mefenamic acid impurity A
    • D0666
    • xylidin
    • BIDD:GT0208
    • 2,3-dimethyl aniline
    • DB-024273
    • DSSTox_RID_78429
    • XYLIDINE 2,3-DIMETHYLBENZENAMINE [MI]
    • AKOS000119111
    • DTXCID806304
    • DTXSID3026304
    • SCHEMBL15024
    • 2,3-XYLIDINE
    • MEFENAMIC ACID IMPURITY A [EP IMPURITY]
    • dimethylbenzenamine
    • EN300-19069
    • MFCD00007732
    • NCGC00257712-01
    • 1-Amino-2,3-dimethylbenzene
    • Mefenamic Acid Imp. A (EP); 2,3-Dimethylaniline; Mefenamic Acid Impurity A
    • ortho-Xylidine
    • Tox21_301836
    • STL168890
    • MEFENAMIC ACID IMPURITY A (EP IMPURITY)
    • 2,3-DIMETHYLANILINE [USP-RS]
    • 2,3-Dimethylbenzeneamine
    • DSSTox_CID_6304
    • CAS-87-59-2
    • NCGC00255325-01
    • aniline, 2,3-dimethyl-
    • BRN 0742174
    • DIMETHYLANILINE, 2,3-
    • 2,3-Xylidene (2,3-Dimethylaniline)
    • NS00001055
    • UNII-ZD450ABI9X
    • EC 201-755-0
    • F2190-0462
    • CAS-1300-73-8
    • CCRIS 4739
    • NCGC00091760-01
    • 2,3 Dimethylaniline
    • Mefenamic acid impurity A, European Pharmacopoeia (EP) Reference Standard
    • 2,3-Dimethylaniline, 99%
    • Z104472546
    • ZD450ABI9X
    • 4-12-00-02497 (Beilstein Handbook Reference)
    • Q39045423
    • Benzene, 1-amino-2,3-dimethyl-
    • HSDB 2091
    • 3-Amino-1,2-xylene
    • F87288
    • 2,3-XYLIDINE [HSDB]
    • XYLIDINE 2,3-DIMETHYLBENZENAMINE
    • DSSTox_GSID_27377
    • AS-11829
    • Benzenamine, 2,3-dimethyl-
    • CHEMBL1578983
    • NCGC00091760-02
    • Benzenamine, ar,ar-dimethyl-
    • 2,3-Dimethylaniline 100 microg/mL in Acetonitrile
    • J-507033
    • 2,3-DIMETHYLANILINE (USP-RS)
    • Tox21_200158
    • 2,3-Dimethylaniline, United States Pharmacopeia (USP) Reference Standard
    • 87-59-2
    • EINECS 201-755-0
    • +Expand
    • MFCD00007732
    • VVAKEQGKZNKUSU-UHFFFAOYSA-N
    • 1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3
    • NC1C(C)=C(C)C=CC=1
    • 742174

Computed Properties

  • 121.08900
  • 1
  • 1
  • 0
  • 121.089149
  • 9
  • 90.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 26

Experimental Properties

  • 2.46680
  • 26.02000
  • 14,10084
  • n20/D 1.569(lit.)
  • 30 g/L (20 ºC)
  • 221-222 °C(lit.)
  • 2.5 °C (lit.)
  • 0.1±0.4 mmHg at 25°C
  • Fahrenheit: 204.8 ° f
    Celsius: 96 ° c
  • 1.5g/l
  • Light yellow liquid with special smell [1]
  • Stable. Combustible. Incompatible with strong oxidizing agents. Reacts with hypochlorite bleaches. May be light sensitive.
  • Slightly soluble in water, miscible in ethanol \ ether [9]
  • Sensitive to light
  • 0.993 g/mL at 25 °C(lit.)

2,3-Dimethylaniline Security Information

2,3-Dimethylaniline Customs Data

  • 29214910
  • China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,3-Dimethylaniline Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB43590-25g
2,3-Dimethylaniline
87-59-2 >99.0%(GC)(T)
25g
$13.00 2024-04-19
Aaron
AR0033N6-500mg
2,3-Dimethylaniline
87-59-2 95%
500mg
$52.00
abcr
AB130379-500 g
2,3-Dimethylaniline, 98%; .
87-59-2 98%
500g
€87.60 2023-05-10
Enamine
EN300-19069-0.05g
2,3-dimethylaniline
87-59-2 95%
0.05g
$19.0 2023-11-13
Key Organics Ltd
AS-11829-1MG
2,3-Xylidine
87-59-2 >98%
1mg
£37.00 2023-09-08
Life Chemicals
F2190-0462-0.25g
"2,3-Dimethylaniline"
87-59-2 95%+
0.25g
$18.0 2023-11-21
TRC
D462190-5g
2,3-Dimethylaniline
87-59-2
5g
$ 127.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10918-500g
2,3-Dimethylaniline, 98%
87-59-2 98%
500g
¥1187.00 2023-03-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D107663-100ml
2,3-Dimethylaniline
87-59-2 99%
100ml
¥98.90 2023-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D807121-2.5L
2,3-Dimethylaniline
87-59-2 99%
2.5L
¥1,251.00 2022-01-10

2,3-Dimethylaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Silica Solvents: Ethanol ,  Water ;  2 h, rt
Reference
Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran
Pace, Vittorio; et al, Green Chemistry, 2011, 13(8), 1986-1989

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (polyamino-quinone coordinated) Solvents: Ethanol ,  Water ;  3.5 h, 10 bar, 373 K
Reference
Environment Molecules Boost the Chemoselective Hydrogenation of Nitroarenes on Cobalt Single-Atom Catalysts
Li, Muhong; et al, ACS Catalysis, 2022, 12(19), 11960-11973

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron ,  Graphite ,  Chitosan Solvents: Tetrahydrofuran ,  Water ;  48 h, 50 bar, 130 °C
Reference
Metallo-aerogels derived from chitosan with encapsulated metal nanoparticles as robust, efficient and selective nanocatalysts to toward reduction of nitroarenes
Shen, Yajing; et al, Nano Research, 2021, 14(1), 59-65

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Methanol ;  200 - 250 °C
Reference
Preparation of 2,3,5-trimethylhydroquinone from 3-nitro-o-xylene
, Russian Federation, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: (Azidomethyl)trimethylsilane Solvents: Diethyl ether ,  Water
Reference
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Vitride Solvents: Toluene
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Vitride Solvents: Toluene
1.2 Reagents: Trifluoroacetic acid Solvents: Hexane
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Synthetic Circuit 8

Reaction Conditions
Reference
Preparation of 2,4-dihydroxyquinolines as agrochemical and pharmaceutical intermediates
, European Patent Organization, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Preparation of 2,4-dihydroxyquinolines as agrochemical and pharmaceutical intermediates
, European Patent Organization, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
The regioselectivity of metal hydride reductions of 3-substituted phthalic anhydrides
Soucy, C.; et al, Journal of Organic Chemistry, 1987, 52(1), 129-34

Synthetic Circuit 11

Reaction Conditions
Reference
Mathematical description of the 3,4-xylidine production process
Veksher, M. A.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1982, 16(1), 86-9

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Copper oxide (CuO) ,  Ammonia ,  Water Solvents: Water
Reference
Aromatic amines from carboxylic acids and ammonia. A homogeneous catalytic process
Arzoumanidis, Gregory G.; et al, Journal of Organic Chemistry, 1981, 46(19), 3930-2

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
2.1 Reagents: Vitride Solvents: Toluene
2.2 Reagents: Trifluoroacetic acid Solvents: Hexane
2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Toluene
2.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
3.1 Reagents: Vitride Solvents: Toluene
3.2 Reagents: Trifluoroacetic acid Solvents: Hexane
3.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Solvents: Toluene
3.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
4.1 Reagents: Vitride Solvents: Toluene
4.2 Reagents: Trifluoroacetic acid Solvents: Hexane
4.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Synthetic Circuit 16

Reaction Conditions
1.1 -
2.1 Solvents: Toluene
3.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
4.1 Reagents: Vitride Solvents: Toluene
4.2 Reagents: Trifluoroacetic acid Solvents: Hexane
4.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium iodide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Solvents: Toluene
4.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
5.1 Reagents: Vitride Solvents: Toluene
5.2 Reagents: Trifluoroacetic acid Solvents: Hexane
5.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Toluene
1.2 Solvents: Toluene
1.3 Reagents: Triethylamine Solvents: Toluene
2.1 -
3.1 Solvents: Toluene
4.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
5.1 Reagents: Vitride Solvents: Toluene
5.2 Reagents: Trifluoroacetic acid Solvents: Hexane
5.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Pyridine Solvents: Dichloromethane
1.2 Reagents: 1,5-Diazabicyclo[4.3.0]non-5-ene
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Solvents: Toluene
4.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
5.1 Reagents: Vitride Solvents: Toluene
5.2 Reagents: Trifluoroacetic acid Solvents: Hexane
5.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium borohydride
2.1 Reagents: Tosyl chloride ,  Pyridine Solvents: Dichloromethane
2.2 Reagents: 1,5-Diazabicyclo[4.3.0]non-5-ene
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
3.2 -
4.1 Solvents: Toluene
5.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
6.1 Reagents: Vitride Solvents: Toluene
6.2 Reagents: Trifluoroacetic acid Solvents: Hexane
6.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

2,3-Dimethylaniline Raw materials

2,3-Dimethylaniline Preparation Products

2,3-Dimethylaniline Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:87-59-2)
SFD2150
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:03

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